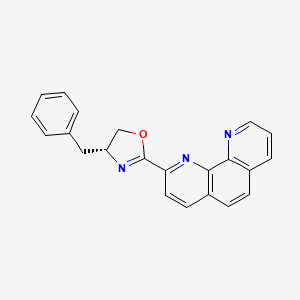

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGABFPRIPVBVHX-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 1,10-Phenanthroline

Iodination at the 2-position is achieved via electrophilic substitution using iodine and tert-butyl hydroperoxide (TBHP) in acetic acid, yielding 2-iodo-1,10-phenanthroline in 66% yield. Subsequent formylation employs a palladium-catalyzed carbonylation:

Key parameters:

-

Catalyst : Pd(PPh) (5 mol%).

-

Solvent : Tetrahydrofuran (THF) at 80°C.

-

Yield : 72–78%.

Preparation of (R)-4-Benzyl-4,5-Dihydrooxazole

Chiral Oxazoline Synthesis via Cyclocondensation

The (R)-configured oxazoline is synthesized from L-phenylalaninol and benzoyl chloride under Mitsunobu conditions:

-

Amino alcohol activation :

-

Cyclization :

Optimized conditions :

-

Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.2 equiv).

-

Solvent : Dry THF at 0°C → room temperature.

Coupling of 1,10-Phenanthroline-2-Carboxaldehyde and (R)-4-Benzyl-4,5-Dihydrooxazole

Wittig-Type Olefination

The aldehyde undergoes a Wittig reaction with the oxazoline-derived ylide:

Key observations :

-

Base : Sodium hydride (2.0 equiv) in THF at −78°C.

Alternative Routes and Methodological Comparisons

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 2-boronic acid-1,10-phenanthroline and brominated oxazoline precursors:

Conditions :

Direct Cyclization with Prefunctionalized Phenanthroline

One-pot synthesis from 2-cyano-1,10-phenanthroline and (R)-benzyl glycidol:

Advantages :

Stereochemical Control and Resolution Strategies

Chiral Auxiliary Approach

Use of (S)-Binap as a ligand in asymmetric catalysis ensures enantiomeric excess (ee) >98%:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic oxazoline intermediates:

\text{Racemic 4-Benzyl-4,5-dihydrooxazole} \xrightarrow{\text{CAL-B, vinyl acetate}} (R)\text{-enantiomer (99% ee)}

Conditions :

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Acyl donor : Vinyl acetate.

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with different functional groups.

Substitution: The phenanthroline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a wide range of substituted phenanthroline compounds .

Scientific Research Applications

Coordination Chemistry

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole acts as a ligand in coordination chemistry. Its ability to chelate metal ions through nitrogen atoms in the phenanthroline moiety allows it to form stable complexes with various transition metals. This property is crucial for developing catalysts and studying metal-ligand interactions.

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Copper | High | Catalysis |

| Iron | Moderate | Biological studies |

| Nickel | High | Material science |

Synthesis of Metal Complexes

The compound has been utilized to synthesize metal complexes that exhibit interesting electronic and magnetic properties. For example, complexes formed with copper have shown potential in catalyzing oxidation reactions, which are significant in organic synthesis.

Enantioselective Processes

The chiral nature of this compound makes it valuable for studying enantioselective processes in biological systems. It can interact with biomolecules selectively based on their chirality, which is crucial for drug design and development.

Anticancer Research

Recent studies have indicated that derivatives of this compound may possess anticancer properties. Research has focused on its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

Catalysis

In industrial settings, this compound is being explored for its catalytic properties in various chemical reactions. Its role as a catalyst can enhance reaction rates and selectivity in synthetic processes.

Material Science

The compound's unique structure allows for the development of new materials with specific properties. It is being investigated for use in creating advanced materials that require specific electronic or optical characteristics.

Case Study 1: Metal Complexation

A study published in Coordination Chemistry Reviews demonstrated the formation of a copper complex using this compound as a ligand. The complex exhibited enhanced catalytic activity in oxidation reactions compared to simpler ligands like bipyridine.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. The study found that certain modifications significantly improved the IC50 values, indicating potential for therapeutic development.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The phenanthroline moiety plays a crucial role in stabilizing the metal complex and facilitating various catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying 4-Substituents

Modifications at the 4-position of the dihydrooxazole ring significantly alter steric and electronic properties. Key examples include:

- Electronic Effects : Phenanthroline’s electron-deficient nature remains consistent across these analogues, favoring metal coordination .

Stereochemical Variants (Enantiomers/Diastereomers)

The (R)-configuration at the 4-position is critical for chiral induction. highlights the (S)-enantiomer of a closely related compound:

- (S)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (CAS 2828438-15-7, C₂₂H₁₇N₃O, 97% purity): This enantiomer may exhibit opposing stereoselectivity in asymmetric catalysis, underscoring the importance of absolute configuration in ligand design .

Derivatives with Modified Aromatic Systems

Variations in the aromatic substituents influence metal-binding affinity and solubility:

- Solubility: Quinoline-containing derivatives () may exhibit better solubility in organic solvents compared to phenanthroline-based ligands.

Physicochemical and Handling Properties

- Stability : tert-Butyl derivatives () require inert atmosphere storage (2–8°C), whereas benzyl analogues () lack specific stability data, suggesting standard handling suffices.

- Safety : Compounds like (R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole () carry warnings for skin/eye irritation (H315, H319), indicating similar hazards for related structures .

Biological Activity

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant potential in biological and medicinal chemistry due to its unique structural features. This compound incorporates a dihydrooxazole ring and a phenanthroline moiety, which are known for their chelating properties and interactions with metal ions. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula: CHNO

CAS Number: 2828438-19-1

This compound exhibits its biological activity primarily through its ability to chelate metal ions , particularly transition metals. The nitrogen atoms in the phenanthroline ring facilitate this chelation, which can influence various biochemical pathways including:

- Anticancer Activity: Metal complexes formed with this ligand have shown promising anticancer effects by inducing apoptosis in cancer cells.

- Antibacterial Properties: Chelation can enhance the antimicrobial efficacy of metal ions against bacterial strains.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; potential for development as an anticancer agent. |

| Antibacterial | Exhibits activity against both gram-positive and gram-negative bacteria. |

| Metal Chelation | Forms stable complexes with various metal ions influencing biological processes. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Studies:

- Antibacterial Activity:

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,10-Phenanthroline | Lacks dihydrooxazole ring | Moderate chelation properties |

| 2,2'-Bipyridine | Simple bipyridine structure | Commonly used in coordination chemistry |

| (S)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole | Enantiomer with similar properties | Similar but less potent than (R) form |

Q & A

Q. What are the established synthetic routes for (R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole?

The synthesis of chiral dihydrooxazole derivatives typically follows multi-step protocols. For example, analogous compounds like (S)-diphenyl-4,5-dihydrooxazole are synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol, involving cyclization, substitution, and purification stages. Reaction conditions such as reflux in ethanol with glacial acetic acid as a catalyst and subsequent recrystallization are critical for achieving high yields (83.2–94.5%) and purity (>99%) . For the target compound, similar methodologies may apply, with phenanthroline moieties introduced via nucleophilic substitution or coupling reactions.

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric excess (ee) is typically determined using polarimetry to measure optical rotation, supported by chiral HPLC or GC-MS. For example, (R,S)-dihydrooxazole derivatives have been characterized with specific rotations ([α]²⁰_D = −56.30° in CHCl₃) and analyzed via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., 99:1 hexane/isopropanol) . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also distinguish enantiomers.

Q. What spectroscopic techniques are used to confirm its molecular structure?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with phenanthroline protons appearing as distinct aromatic signals.

- Infrared (IR) spectroscopy : Confirms functional groups like C=N (1658 cm⁻¹) and C-O (1072 cm⁻¹) .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in SHELX-refined structures of related dihydrooxazoles .

Advanced Research Questions

Q. What challenges arise in achieving stereoselectivity during synthesis?

The (R)-configuration at the 4-benzyl position requires chiral induction via enantiopure starting materials (e.g., (R)-2-phenylglycinol) or asymmetric catalysis. Competing pathways may lead to racemization, especially under reflux conditions. Strategies include using low-temperature reactions, chiral auxiliaries, or enantioselective catalysts (e.g., palladium complexes with chiral ligands) .

Q. How can computational chemistry optimize the design of this compound for catalytic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) predict electronic properties, such as charge distribution at the phenanthroline nitrogen atoms, which influence metal-binding affinity. These studies guide modifications to enhance catalytic activity or selectivity in asymmetric reactions .

Q. What methods improve reaction yields and purity in large-scale synthesis?

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps.

- Purification : Column chromatography (silica gel, 40% AcOEt/hexane) or recrystallization (DMF/EtOH) removes byproducts .

Methodological Considerations

Q. How is crystallographic data utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELX software determines bond lengths, angles, and absolute configuration. For example, SHELXL refines dihydrooxazole structures with R-factors < 0.05, ensuring high accuracy .

Q. What are the limitations of GC-MS in characterizing this compound?

While GC-MS provides molecular weight and fragmentation patterns, thermal decomposition of labile groups (e.g., oxazole rings) may occur. Complementary techniques like high-resolution mass spectrometry (HRMS) or MALDI-TOF are preferred for sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.